1-(2-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiophene ring could be introduced via a Paal-Knorr synthesis or a Gewald reaction . The chlorophenyl group could be introduced via a nucleophilic aromatic substitution reaction. The hydroxy group and the sulfonamide group could be introduced via nucleophilic substitution reactions.Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs are of great interest to scientists as they have a variety of biological effects. They play a vital role for medicinal chemists to improve advanced compounds .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They can prevent the corrosion of metals, thus prolonging the life of industrial equipment.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Material Science
Thiophene derivatives are also used in material science . They have diverse applications in this field, attracting great interest in both industry and academia.
Biological Active Compounds
Indole derivatives, which are similar to thiophene derivatives, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
1-(2-chlorophenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3S2/c1-15(18,8-12-6-7-21-9-12)11-17-22(19,20)10-13-4-2-3-5-14(13)16/h2-7,9,17-18H,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLYRHBOPGGQNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)CC2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide |
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